2-Azido-1-(naphthalen-1-yl)ethan-1-one
Description
2-Azido-1-(naphthalen-1-yl)ethan-1-one is a ketone-functionalized organic azide featuring a naphthalene moiety at the carbonyl position. Its structure combines the aromatic stability of naphthalene with the high reactivity of the azide group, making it a versatile intermediate in synthetic chemistry. The compound is particularly valuable in click chemistry, where it participates in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazole derivatives . These triazoles are widely studied for applications in drug discovery, polymer science, and materials engineering due to their peptidomimetic properties and stability .
Properties
CAS No. |
116855-50-6 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-azido-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C12H9N3O/c13-15-14-8-12(16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
InChI Key |
SKPOHQWWLNIHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous azido-ketones differ primarily in the substituents on the aromatic ring or the carbonyl-adjacent group. These variations significantly influence their reactivity, physicochemical properties, and applications. Below is a detailed comparison:
Substituent Effects on Aromatic Rings
Heterocyclic and Aliphatic Variants
Spectral and Physical Properties
- IR Spectroscopy : Azido-ketones show characteristic peaks at ~2100 cm<sup>−1</sup> (N3 stretch) and ~1670 cm<sup>−1</sup> (C=O stretch). Nitro groups add asymmetric stretches at ~1500 cm<sup>−1</sup> .
- NMR Data: 2-Azido-1-(piperazin-1-yl)ethan-1-one: <sup>1</sup>H NMR (CD3OD, δ 4.18 ppm: NCH2CO) . 2-Azido-1-(4-nitrophenyl)ethanone: <sup>13</sup>C NMR (DMSO-d6, δ 165.0 ppm: C=O) .
Preparation Methods
Reaction Conditions and Mechanism
Enol acetate derivatives of 1-(naphthalen-1-yl)ethan-1-one undergo azidation using trimethylsilyl azide (TMSN₃) as the nitrogen source. The reaction proceeds at a constant voltage of 2.3 V in anhydrous acetonitrile, with water (5 equiv) as a proton donor. The electrochemical setup facilitates the generation of reactive oxygen species, which mediate the oxyazidation process.
Key parameters :
-
Substrate : Enol acetate of 1-(naphthalen-1-yl)ethan-1-one
-
Azide source : TMSN₃ (2 equiv)
-
Electrolyte : nBu₄NPF₆ (1 equiv)
-
Duration : 6 hours at room temperature
Post-reaction purification via silica gel chromatography (petroleum ether:ethyl acetate = 20:1) yields the target compound as a yellow oil.
Yield and Scalability
While the exact yield for this compound is unspecified in the literature, analogous substrates (e.g., 2-azido-1-phenylethan-1-one) achieve 68% yield under identical conditions. Scalability is constrained by electrode surface area and solvent volume limitations.
Nucleophilic Substitution of Sulfonate Esters
A patent describing the synthesis of (R)-1-(naphthalen-1-yl)ethylamine outlines a relevant azidation step applicable to ketone derivatives. This method involves SN2 substitution of a sulfonate ester intermediate with sodium azide.
Synthetic Pathway
-
Sulfonate Ester Formation : (S)-1-(naphthalen-1-yl)ethanol is treated with a sulfonyl chloride derivative (e.g., mesyl chloride) in dichloromethane, yielding the corresponding sulfonate ester.
-
Azidation : The sulfonate ester reacts with sodium azide (2–5 equiv) in anhydrous DMF at 30–60°C for 8–16 hours, resulting in configurationally inverted azide.
Critical considerations :
-
Solvent : Anhydrous DMF or DMSO
-
Temperature : 40°C optimal for minimizing side reactions
-
Work-up : Aqueous extraction followed by silica gel chromatography
Advantages and Limitations
This method offers predictable stereochemical outcomes due to the SN2 mechanism. However, the multi-step sequence (sulfonation followed by azidation) reduces overall efficiency, with yields dependent on the purity of intermediates.
Comparative Analysis of Methods
Spectroscopic Characterization
This compound exhibits distinct NMR features:
-
¹H NMR (CDCl₃) : δ 7.91 (d, J = 8.1 Hz, 2H, naphthyl), 7.63 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 4.56 (s, 2H, CH₂N₃).
-
¹³C NMR : δ 202.1 (C=O), 134.8–127.3 (naphthyl carbons), 58.4 (CH₂N₃).
IR spectroscopy confirms the azide group via a characteristic stretch at ~2100 cm⁻¹ .
Q & A
Q. What are the common synthetic routes for preparing 2-Azido-1-(naphthalen-1-yl)ethan-1-one, and how is the product purified?
A widely cited method involves reacting 2-azido-1-(naphthalen-1-yl)ethanone with diethylamine and sodium cyanoborohydride in dry methanol, using 3Å molecular sieves to control moisture. Post-reaction, the product is isolated via solvent removal under reduced pressure. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to separate azido ketones from byproducts. Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane/EtOAc) ensures optimal yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : Peaks at δ 8.80–7.20 ppm (aromatic protons) and δ 4.91 ppm (hydroxyl group in derivatives) confirm naphthalene and ketone moieties .
- IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ (azide stretch) and ~1700 cm⁻¹ (ketone C=O) .
- Melting Point : Derivatives like hydroxylated analogs show sharp melting points (e.g., 169–171°C), aiding purity assessment .
Advanced Research Questions
Q. How can biocatalytic systems like Biobeads optimize stereoselective reductions of this compound?
Biobeads enable miniaturized, high-throughput screening for azido ketone reductions. For example, using 0.036 mg of ketoreductase (Kred) with 1-(naphthalen-1-yl)ethan-1-one as a substrate achieves >90% conversion and stereoselectivity (13–26% ee for S-isomer). Key parameters include:
Q. What computational strategies predict the reactivity of the azido group in this compound?
Density Functional Theory (DFT) studies model azide decomposition pathways and cycloaddition reactivity. For example:
- Electrostatic potential maps identify nucleophilic/electrophilic sites on the naphthalene ring.
- Transition state analysis of Huisgen cycloadditions reveals steric hindrance from the naphthoyl group, favoring regioselectivity with electron-deficient alkynes.
- Thermodynamic stability : The azido group’s activation energy for decomposition is ~25 kcal/mol, indicating moderate stability under standard conditions .
Q. How do crystallographic methods resolve structural ambiguities in azido-naphthalene derivatives?
Single-crystal X-ray diffraction (SHELX programs) resolves challenges like azide orientation and packing effects. For 2-Azido-1-(4-methylphenyl)ethanone:
- Space group : Triclinic P1 with unit cell parameters a = 8.765 Å, b = 11.427 Å, c = 14.197 Å.
- Torsion angles : The azide group adopts a near-linear conformation (N-N-N angle ~170°), minimizing steric clash with the naphthalene ring.
- Hydrogen bonding : Weak C–H···O interactions (2.8–3.2 Å) stabilize the lattice .
Q. How should researchers address contradictory NMR data for azido-ketone derivatives?
Discrepancies in peak splitting or integration often arise from:
- Dynamic effects : Rotameric equilibria of the azide group broaden signals at room temperature. Use low-temperature NMR (−40°C) to "freeze" conformers.
- Solvent polarity : CDCl3 vs. DMSO-d6 shifts aromatic protons by ±0.3 ppm. Cross-validate with COSY and HSQC for assignment .
Methodological Tables
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